molecular formula C10H10 B098611 4-Phenyl-1-butyne CAS No. 16520-62-0

4-Phenyl-1-butyne

Cat. No.: B098611
CAS No.: 16520-62-0
M. Wt: 130.19 g/mol
InChI Key: QDEOKXOYHYUKMS-UHFFFAOYSA-N
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Description

It is a colorless to light orange liquid that is not miscible with water . This compound is characterized by the presence of a phenyl group attached to a butyne chain, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

It’s known that this compound can undergo addition reactions with α-imino esters .

Mode of Action

4-Phenyl-1-butyne interacts with its targets through addition reactions. Specifically, it can react with α-imino esters to produce β,γ-alkynyl α-amino acid derivatives . This interaction alters the chemical structure of the α-imino esters, leading to the formation of new compounds.

Result of Action

The primary result of this compound’s action is the formation of β,γ-alkynyl α-amino acid derivatives . These derivatives could potentially influence various biological processes, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature, pH, and presence of other compounds can affect the rate and outcome of its reactions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyl-1-butyne can be synthesized through various methods. One common method involves the reaction of benzyl chloride with acetylene in the presence of a base, such as sodium amide, to form the desired product . Another method includes the coupling of phenylacetylene with propargyl bromide using a palladium catalyst .

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic processes that ensure high yields and purity. The use of palladium-catalyzed coupling reactions is prevalent due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1-butyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Addition Reactions: Typically involve catalysts like silver (I) salts.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation reactions often use palladium or platinum catalysts.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.

Major Products:

Scientific Research Applications

4-Phenyl-1-butyne has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-1-butyne is unique due to its specific structure, which combines a phenyl group with a butyne chain. This structure imparts distinct reactivity and properties, making it valuable in various synthetic applications. Its ability to undergo diverse chemical reactions, including addition, oxidation, reduction, and substitution, sets it apart from similar compounds .

Properties

IUPAC Name

but-3-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h1,4-6,8-9H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEOKXOYHYUKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167863
Record name 4-Phenyl-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16520-62-0
Record name 4-Phenyl-1-butyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016520620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-1-butyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PHENYL-1-BUTYNE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L77VC39CZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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